molecular formula C10H20N2 B12833750 (R)-4-Methyl-1-(pyrrolidin-3-yl)piperidine

(R)-4-Methyl-1-(pyrrolidin-3-yl)piperidine

Cat. No.: B12833750
M. Wt: 168.28 g/mol
InChI Key: BTXTZWGPGKDZBB-SNVBAGLBSA-N
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Description

®-4-Methyl-1-(pyrrolidin-3-yl)piperidine is a chiral compound that features a piperidine ring substituted with a methyl group and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Methyl-1-(pyrrolidin-3-yl)piperidine typically involves the construction of the piperidine and pyrrolidine rings followed by their functionalization. One common method involves the catalytic hydrogenation of pyrrolylpyridine using palladium on carbon as a catalyst in the presence of hydrochloric acid . This method is advantageous due to its simplicity and scalability.

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

®-4-Methyl-1-(pyrrolidin-3-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperidine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of fully saturated piperidine and pyrrolidine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

®-4-Methyl-1-(pyrrolidin-3-yl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-4-Methyl-1-(pyrrolidin-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-Methyl-1-(pyrrolidin-3-yl)piperidine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. Its chiral nature also allows for enantioselective interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

4-methyl-1-[(3R)-pyrrolidin-3-yl]piperidine

InChI

InChI=1S/C10H20N2/c1-9-3-6-12(7-4-9)10-2-5-11-8-10/h9-11H,2-8H2,1H3/t10-/m1/s1

InChI Key

BTXTZWGPGKDZBB-SNVBAGLBSA-N

Isomeric SMILES

CC1CCN(CC1)[C@@H]2CCNC2

Canonical SMILES

CC1CCN(CC1)C2CCNC2

Origin of Product

United States

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